N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide
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Overview
Description
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide group, and phenyl and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with a substituted benzaldehyde in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it has been shown to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3,4-Diphenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide: This compound shares a similar thiazole structure but differs in the substitution pattern on the thiazole ring.
2,3-Dimethoxybenzamide: Another benzamide derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H23N3OS |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(4-phenyl-2-phenylimino-3-propyl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C25H23N3OS/c1-2-18-28-22(19-12-6-3-7-13-19)24(27-23(29)20-14-8-4-9-15-20)30-25(28)26-21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,27,29) |
InChI Key |
JRKWJLJZAJNGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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